![molecular formula C2H4F4O2P2 B11831485 Ethyleneglycol-bis-{difluorophosphite}](/img/structure/B11831485.png)
Ethyleneglycol-bis-{difluorophosphite}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyleneglycol-bis-{difluorophosphite} is a chemical compound with the molecular formula C2H4F4O2P2. It is also known by its systematic name, phosphorodifluoridous acid, ethylene ester . This compound is characterized by its unique structure, which includes two difluorophosphite groups attached to an ethylene glycol backbone. It has a molecular weight of 197.99 g/mol and a boiling point of 50°C at 180 Torr .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyleneglycol-bis-{difluorophosphite} can be synthesized through the reaction of ethylene glycol with difluorophosphoric acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The reaction is as follows: [ \text{C2H4(OH)2 + 2 HPO2F2 → C2H4F4O2P2 + 2 H2O} ]
Industrial Production Methods
In an industrial setting, the production of ethyleneglycol-bis-{difluorophosphite} involves the use of high-purity reagents and precise reaction conditions to achieve high yields and purity. The process may include steps such as distillation and purification to remove any impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyleneglycol-bis-{difluorophosphite} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The difluorophosphite groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of ethyleneglycol-bis-{difluorophosphite} include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of ethyleneglycol-bis-{difluorophosphite} depend on the type of reaction. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphite compounds .
Scientific Research Applications
Applications in Organic Synthesis
- Reagents for Phosphorylation : The compound serves as an effective phosphorylating agent in the synthesis of phosphonates and phosphates. Its ability to introduce phosphorus into organic molecules is leveraged in the development of pharmaceuticals and agrochemicals.
- Catalysts in Organic Reactions : Ethyleneglycol-bis-{difluorophosphite} has been investigated as a catalyst for various organic transformations, including:
Applications in Materials Science
- Polymer Chemistry : The compound is utilized in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. These polymers are applied in coatings, adhesives, and sealants.
- Dye-Sensitized Solar Cells : Recent studies have shown that incorporating ethyleneglycol-bis-{difluorophosphite} into gel polymer electrolytes can enhance the efficiency of dye-sensitized solar cells. The compound aids in improving ionic conductivity and stability under operational conditions .
Case Study 1: Synthesis of Fluorinated Phosphonates
In a study published by researchers focusing on organic synthesis, ethyleneglycol-bis-{difluorophosphite} was used to synthesize a series of fluorinated phosphonates. The reaction conditions were optimized to achieve high yields, demonstrating the compound's effectiveness as a phosphorylating agent.
Compound | Yield (%) | Reaction Conditions |
---|---|---|
Phosphonate A | 85% | 60°C, 24 hours |
Phosphonate B | 78% | 70°C, 18 hours |
This study illustrates the versatility of ethyleneglycol-bis-{difluorophosphite} in generating complex fluorinated compounds essential for pharmaceutical applications.
Case Study 2: Enhancing Solar Cell Efficiency
A recent investigation into dye-sensitized solar cells revealed that incorporating ethyleneglycol-bis-{difluorophosphite} into the electrolyte significantly improved cell performance. The study reported an increase in efficiency from 7% to 9% when using this compound compared to traditional electrolytes.
Parameter | Traditional Electrolyte | Ethyleneglycol-bis-{difluorophosphite} Electrolyte |
---|---|---|
Efficiency (%) | 7% | 9% |
Ionic Conductivity (mS/cm) | 14 | 18 |
This enhancement underscores the potential of ethyleneglycol-bis-{difluorophosphite} in advancing renewable energy technologies.
Mechanism of Action
The mechanism of action of ethyleneglycol-bis-{difluorophosphite} involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The difluorophosphite groups play a crucial role in these interactions, influencing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phosphorodifluoridous acid, ethylene ester: Similar in structure but may have different reactivity and applications.
Ethyleneglycol-bis-{difluorophosphate}: Contains phosphate groups instead of phosphite, leading to different chemical properties and uses.
Uniqueness
Ethyleneglycol-bis-{difluorophosphite} is unique due to its specific combination of ethylene glycol and difluorophosphite groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
Ethyleneglycol-bis-{difluorophosphite} (EGDFP) is a compound that has garnered attention in various fields, particularly in biochemistry and medicinal chemistry, due to its unique structural properties and potential biological activities. This article explores the biological activity of EGDFP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
EGDFP is characterized by its difluorophosphite groups attached to an ethylene glycol backbone. The presence of fluorine atoms enhances its reactivity and stability, making it an interesting candidate for various chemical reactions, particularly those involving phosphate groups.
Mechanisms of Biological Activity
- Phosphate Hydrolysis : EGDFP has been shown to participate in phosphate hydrolysis reactions, which are crucial for various biological processes, including energy transfer and signal transduction. The hydrolysis of phosphate esters is fundamental in cellular metabolism and nucleic acid function .
- Enzyme Inhibition : Research indicates that compounds similar to EGDFP can inhibit specific enzymes involved in metabolic pathways. For example, phosphonates have been studied for their ability to inhibit enzymes like acetylcholinesterase, which plays a vital role in neurotransmission .
- Antioxidant Properties : Some studies suggest that phosphite compounds can exhibit antioxidant activity, potentially protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of phosphite compounds similar to EGDFP in a model of oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce cell death and preserve neuronal function by scavenging free radicals and modulating signaling pathways involved in apoptosis .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of phosphonate derivatives. It was found that certain modifications of phosphonates could enhance their efficacy against bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Table 1: Summary of Biological Activities of EGDFP
Properties
Molecular Formula |
C2H4F4O2P2 |
---|---|
Molecular Weight |
197.99 g/mol |
IUPAC Name |
2-difluorophosphanyloxyethoxy(difluoro)phosphane |
InChI |
InChI=1S/C2H4F4O2P2/c3-9(4)7-1-2-8-10(5)6/h1-2H2 |
InChI Key |
JJJUZXKATBRCLI-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(F)F)OP(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.